[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a pyrrolidine derivative featuring a hydroxy-ethyl substituent on the pyrrolidine ring and a methyl-carbamic acid benzyl ester moiety.
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16(14-7-8-17(11-14)9-10-18)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNXOURDJOISIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common approach is the reaction of pyrrolidine with ethylene oxide to introduce the hydroxyethyl group. This is followed by the reaction with methyl isocyanate to form the carbamic acid derivative. Finally, the benzyl ester is introduced through esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing each step for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various ester derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure imparts desirable properties such as flexibility and durability to the resulting materials.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the carbamic acid and benzyl ester moieties can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and physicochemical data for [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (Compound A) and analogous compounds:
Functional Group Impact
- Hydroxy-ethyl vs. Amino-ethyl (Compound A vs. CAS 165528-66-5): The hydroxy group in Compound A increases polarity and hydrogen-bonding capacity compared to the amino group, which may enhance solubility but reduce membrane permeability. Amino-ethyl derivatives are more basic (pKa ~9–10), enabling interactions with acidic residues in enzymes .
- Benzyl Ester vs. Tert-Butyl Ester (Compound A vs. tert-butyl analog):
Benzyl esters are prone to enzymatic cleavage (e.g., by esterases), making them suitable for prodrug strategies. In contrast, tert-butyl esters are more stable, favoring prolonged compound half-life . - Chloro-acetyl Substituent (CAS 1353945-45-5):
The chloro-acetyl group introduces electrophilicity, enabling covalent modification of target proteins. Such compounds are often irreversible inhibitors but may raise toxicity concerns .
Stereochemical Considerations
Stereochemistry significantly influences biological activity. For example, the R-configuration in [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 122021-01-6) may confer higher affinity for chiral enzyme active sites compared to its S-enantiomer .
Discontinued Products and Stability
Compound A and its tert-butyl analog (CAS 946742-04-7 and related) are marked as discontinued in commercial catalogs , suggesting challenges in synthesis, stability, or scalability. Chloro-acetyl derivatives (e.g., CAS 1353945-45-5) remain available, indicating their utility in synthetic workflows .
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a carbamate derivative notable for its pyrrolidine ring and hydroxyl ethyl substituent. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- CAS Number : 1353972-76-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the carbamic acid and benzyl ester moieties facilitate diverse binding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Biological Activities
Research indicates that compounds related to This compound exhibit a range of biological activities:
- Anticonvulsant Activity : Similar compounds have shown efficacy in seizure control, potentially acting on neuronal ion channels.
- Analgesic Effects : The compound may exhibit pain-relieving properties through modulation of pain pathways.
- Anticancer Potential : Structural analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Carbamazepine | Moderate | Anticonvulsant |
| Gabapentin | High | Analgesic |
| Phenobarbital | Low | Sedative |
The unique combination of functional groups in This compound may confer distinct pharmacological properties not observed in these other compounds.
1. Anticancer Studies
A study involving structurally similar piperidine derivatives revealed that these compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin . The three-dimensional structure of these compounds enhanced their interaction with protein binding sites, which is crucial for their anticancer activity.
2. Neuropharmacology
Research has indicated that compounds with a similar structural framework can act as Kv7 channel activators, which are important for neuronal excitability and could be beneficial in treating epilepsy . This suggests that This compound may also have neuroprotective effects.
3. Cholinesterase Inhibition
Compounds incorporating piperidine moieties have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer’s disease treatment . The introduction of the hydroxyethyl group could enhance brain penetration and selectivity for these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
